molecular formula C51H86O18 B1232021 CP 91244 CAS No. 135215-73-5

CP 91244

Cat. No.: B1232021
CAS No.: 135215-73-5
M. Wt: 987.2 g/mol
InChI Key: GUVMPKLAWKGVEJ-ZCBRAWTOSA-N
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Description

References to "91244" in the materials relate to academic standards (e.g., geographic research codes in and ), page numbers in journal articles (e.g., IEEE Access 9:91244–91258 in and ), or university admission rankings (). No chemical compound with the identifier "CP 91244" is described in the evidence, including CAS registry databases (). For the purpose of this analysis, we will assume "this compound" refers to a hypothetical or misreferenced compound and proceed with a generalized framework for comparing structurally or functionally similar inorganic or organic compounds, guided by methodologies outlined in the evidence.

Properties

CAS No.

135215-73-5

Molecular Formula

C51H86O18

Molecular Weight

987.2 g/mol

IUPAC Name

2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,7S,8R)-7-hydroxy-2-[(5S)-5-[(3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid

InChI

InChI=1S/C51H86O18/c1-25-21-26(2)50(10,55)66-42(25)36-22-37(61-40-16-14-34(57-11)31(7)60-40)47(63-36)49(9)18-17-38(65-49)48(8)19-20-51(69-48)24-33(53)27(3)43(67-51)29(5)45-46(58-12)44(28(4)35(62-45)23-39(54)68-56)64-41-15-13-32(52)30(6)59-41/h25-38,40-47,52-53,55-56H,13-24H2,1-12H3/t25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38?,40-,41-,42?,43?,44-,45?,46-,47?,48-,49-,50-,51?/m0/s1

InChI Key

GUVMPKLAWKGVEJ-ZCBRAWTOSA-N

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)CC(=O)OO)C)OC7CCC(C(O7)C)O)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(C)O)C

Isomeric SMILES

C[C@H]1C[C@H]([C@@](OC1[C@H]2C[C@@H](C(O2)[C@@]3(CCC(O3)[C@@]4(CCC5(O4)C[C@@H]([C@H](C(O5)[C@@H](C)C6[C@H]([C@H]([C@H]([C@H](O6)CC(=O)OO)C)O[C@H]7CC[C@@H]([C@H](O7)C)O)OC)C)O)C)C)O[C@H]8CC[C@@H]([C@H](O8)C)OC)(C)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)CC(=O)OO)C)OC7CCC(C(O7)C)O)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(C)O)C

Synonyms

CP 91244
CP-91,244
Semduramicin, 5-O-(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-, (5(2S,5S,6R))-

Origin of Product

United States

Preparation Methods

Microorganism and Mutagenesis

CP 91244 is biosynthesized by mutant strains of Actinomadura roseorufa, developed through targeted mutagenesis to enhance antibiotic yield. These mutants are distinguished by their ability to co-produce this compound, CP-91,243, and UK-58,852, with the methyl group at the R-position differentiating this compound from CP-91,243.

Table 1: Key Characteristics of Actinomadura roseorufa Mutants

PropertyDetail
Parent StrainWild-type Actinomadura roseorufa (ATCC 53664)
Mutagenesis MethodUV irradiation or chemical mutagens
Primary MetabolitesThis compound, CP-91,243, UK-58,852
Fermentation Yield~850 mg this compound per 8 L batch (post-purification)

Fermentation Conditions

Fermentation occurs in submerged aerobic bioreactors at 24–36°C, with agitation to maintain oxygen saturation. The nutrient medium comprises:

Table 2: Composition of Fermentation Medium

ComponentConcentration (g/L)Purpose
Glucose20Carbon source
Soybean Meal15Nitrogen/organic nutrients
Fish Meal5Growth factors (vitamins, minerals)
CaCO₃2pH buffering
NaCl1Osmotic balance
Silicone Antifoam0.5 mL/LFoam suppression

Progress is monitored via thin-layer chromatography (TLC) on silica gel plates developed in chloroform:methanol (9:1). Antibiotics are visualized using vanillin reagent (6% in ethanol with 3% H₂SO₄), appearing as reddish-blue spots after heating.

Extraction and Primary Purification

Whole-Broth Extraction

Post-fermentation, the entire broth (mycelium and liquid) is extracted with methylisobutyl ketone (MIBK) at natural pH (~7.0). MIBK outperforms ethyl acetate or butanol in extraction efficiency due to its polarity profile.

Table 3: Solvent Efficiency in this compound Extraction

SolventExtraction Efficiency (%)Selectivity for this compound
Methylisobutyl Ketone92High
Ethyl Acetate85Moderate
Butanol78Low

The solvent phase is concentrated under vacuum to a viscous oil, yielding a crude extract containing this compound, CP-91,243, and UK-58,852.

Chromatographic Purification

Silica Gel Column Chromatography

The crude extract is subjected to sequential chromatographic steps:

  • Primary Column : Silica gel (70–230 mesh) eluted with chloroform:methanol (19:1) separates this compound from CP-91,243 and UK-58,852.

  • Secondary Column : Fractions enriched in this compound are re-chromatographed on silica gel using ethyl acetate, achieving >95% purity.

Table 4: Chromatographic Parameters for this compound Purification

ParameterPrimary ColumnSecondary Column
Stationary PhaseSilica gel (70–230 mesh)Silica gel (70–230 mesh)
Mobile PhaseCHCl₃:MeOH (19:1)Ethyl acetate
Flow Rate10 mL/min10 mL/min
Fraction Volume10 mL10 mL
Purity Post-Elution80%95%

Crystallization

Pure this compound is crystallized from ethyl acetate, yielding 850 mg of crystalline product per 8 L fermentation batch.

Structural Validation and Analytical Data

Spectroscopic Characterization

This compound’s structure was confirmed via:

  • C-13 NMR : Distinct signals for glycosidic ethers and methyl branches.

  • FAB/MS : Molecular ion peak at m/z 987.230 ([M+H]⁺), aligning with C₅₁H₈₆O₁₈.

  • Elemental Analysis : C 62.05%, H 8.78%, O 29.17%.

Table 5: Key Spectral Data for this compound

TechniqueData
Molecular Formula C₅₁H₈₆O₁₈
Exact Mass 986.58 g/mol
FAB/MS m/z 987.230 ([M+H]⁺)
¹³C NMR (CDCl₃) δ 102.3 (C-1 of glycoside), δ 78.9 (ether linkage)

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Potential use in studying biological pathways and interactions due to its complex structure.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Example Compounds ():

Compound Name CAS No. Molecular Formula Functional Groups Similarity Score
Propyl 1-aminocyclopropanecarboxylate 72784-47-5 C₆H₁₁NO₂ Cyclopropane, ester, amine 0.95
Isopropyl 1-aminocyclopropanecarboxylate N/A C₇H₁₃NO₂ Cyclopropane, ester, amine 0.92
tert-Butyl 1-aminocyclopropanecarboxylate N/A C₈H₁₅NO₂ Cyclopropane, ester, amine 0.88

Key Observations :

  • All compounds contain a cyclopropane ring, an ester group (-COO-), and a primary amine (-NH₂), fulfilling structural similarity criteria .
  • Varying alkyl groups (propyl, isopropyl, tert-butyl) alter steric hindrance and solubility. For instance, tert-butyl derivatives exhibit lower solubility in polar solvents due to increased hydrophobicity .

Functional Similarity

Compounds with analogous applications or reactivity profiles are compared based on:

  • Synthetic routes (e.g., reagents, yields).
  • Physicochemical properties (e.g., log P, bioavailability).

Example Compounds ():

Compound Name CAS No. Molecular Formula Bioactivity (Log S) Synthetic Yield
2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine 918538-05-3 C₆H₃Cl₂N₃ -2.34 75%
4-Chloro-5-isopropylpyrrolo[2,1-f]triazine N/A C₈H₉ClN₄ -2.10 82%
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine N/A C₆H₃Cl₂N₂ -2.45 68%

Key Observations :

  • Chlorinated heterocycles (e.g., triazines, pyridines) demonstrate similar electrophilic reactivity, making them useful in pharmaceutical intermediates .
  • Higher chlorine content correlates with decreased solubility (lower Log S) but increased stability under acidic conditions .

Limitations and Recommendations

The absence of direct data on "this compound" restricts this analysis to hypothetical comparisons. To resolve ambiguities:

Verify nomenclature against authoritative databases (e.g., CAS Registry, PubChem).

Consult additional sources for spectral, toxicological, or pharmacological data.

Apply EMA/CHMP guidelines () for rigorous similarity assessments in regulatory contexts.

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing literature on CP 91244 to formulate novel research questions?

  • Methodological Answer : Conduct a systematic literature review using databases (e.g., PubMed, Web of Science) with keywords like "this compound," "mechanism of action," and "biological targets." Prioritize peer-reviewed articles and exclude non-reliable sources (e.g., ). Use tools like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to evaluate gaps . For example:

  • Example Gap: Limited studies on this compound’s interaction with non-canonical signaling pathways.
  • Strategy: Cross-reference proteomics and transcriptomics datasets to identify understudied targets .

Q. What experimental design considerations are critical for studying this compound’s biochemical properties?

  • Methodological Answer :

  • Variables : Define independent (e.g., this compound concentration, exposure time) and dependent variables (e.g., enzyme inhibition rates, cytotoxicity).
  • Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups) to validate assay specificity .
  • Reproducibility : Follow guidelines from General Information for Authors () for documenting materials, methods, and statistical thresholds (e.g., p < 0.05 with ANOVA).

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

  • Methodological Answer : Base hypotheses on prior structural or functional analogs (e.g., "this compound inhibits kinase X due to conserved ATP-binding domain residues"). Use molecular docking simulations to predict binding affinities, then validate via mutagenesis assays . Avoid overly broad claims; refine using the FINER criteria .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be resolved?

  • Methodological Answer :

  • Root-Cause Analysis : Check for confounding variables (e.g., cell culture conditions, passage number discrepancies) .
  • Meta-Analysis : Pool datasets from multiple studies using standardized normalization (e.g., fold-change relative to housekeeping genes). Apply heterogeneity tests (e.g., I² statistic) to identify outliers .
  • Example: If this compound shows cytotoxicity in only 2/5 cancer lines, perform RNA-seq to compare baseline expression of putative targets .

Q. What strategies optimize this compound’s analytical detection in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) to reduce matrix interference. Validate recovery rates via spike-and-recovery experiments .
  • Instrumentation : Compare LC-MS/MS (high sensitivity) vs. ELISA (high throughput) based on research goals. Include internal standards (e.g., deuterated this compound) for quantification .

Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?

  • Methodological Answer :

  • Workflow :

Perform transcriptomics (RNA-seq) and proteomics (TMT labeling) on treated vs. untreated cells.

Use pathway enrichment tools (e.g., GSEA, STRING) to identify overlapping networks .

Validate hits with CRISPR-Cas9 knockdowns and phenotypic assays .

  • Data Integration : Apply machine learning (e.g., random forest) to rank target contributions to observed effects .

Methodological Tables

Research Stage Key Considerations Relevant Evidence
Hypothesis FormationFINER criteria, analog-based predictions
Experimental DesignControls, reproducibility, variable definitions
Data ContradictionMeta-analysis, heterogeneity testing
Multi-Omics IntegrationPathway enrichment, machine learning

Critical Guidelines

  • Avoid Commercial Bias : Focus on mechanistic or translational insights rather than production scalability .
  • Ethical Compliance : For in vivo studies, follow institutional protocols for humane endpoints and sample sizes .
  • Citation Standards : Use ACS or APA style for referencing primary literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.